molecular formula C9H11NO3 B11725624 Ethyl 5-methoxypicolinate CAS No. 40473-03-8

Ethyl 5-methoxypicolinate

Cat. No.: B11725624
CAS No.: 40473-03-8
M. Wt: 181.19 g/mol
InChI Key: GARBKNQHUXSRIX-UHFFFAOYSA-N
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Description

Ethyl 5-methoxypicolinate is a high-value chemical intermediate belonging to the pyridinecarboxylate ester family. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing complex molecules in pharmaceutical development, where its ester group can be hydrolyzed to a carboxylic acid or further functionalized, and the methoxy group can serve as a key modifying element on the pyridine ring. Researchers utilize this and similar picolinate esters in the synthesis of active pharmaceutical ingredients and ligands for metal complexes. As a reagent, it is characterized by its molecular formula, C9H11NO3, and a specific This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All researchers should consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARBKNQHUXSRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286917
Record name Ethyl 5-methoxy-2-pyridinecarboxylate
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Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40473-03-8
Record name Ethyl 5-methoxy-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40473-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methoxy-2-pyridinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Methoxypicolinate and Its Precursors

Retrosynthetic Analysis of Ethyl 5-methoxypicolinate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. smolecule.com This approach allows for the strategic planning of a synthetic route.

Key Disconnections and Strategic Planning

The retrosynthetic analysis of this compound identifies two primary disconnections. The most apparent disconnection is the ester linkage (C-O bond) between the carbonyl carbon and the ethoxy group. This leads back to 5-methoxypicolinic acid and ethanol (B145695), suggesting a direct esterification as a final step in the synthesis.

A more fundamental disconnection involves the C-O bond of the methoxy (B1213986) group on the pyridine (B92270) ring. This points towards a precursor like a halogenated picolinate (B1231196), where the halogen can be displaced by a methoxide (B1231860) group. This strategic disconnection opens up pathways involving nucleophilic aromatic substitution on the pyridine ring.

Another key strategic consideration is the introduction of substituents on the pyridine ring. The relative positions of the ester and methoxy groups (positions 2 and 5) guide the choice of starting materials and the sequence of reactions to ensure the correct regiochemistry.

Identification of Essential Building Blocks and Synthons

Based on the retrosynthetic analysis, the key building blocks and synthons for the synthesis of this compound are identified.

Table 1: Key Building Blocks and Corresponding Synthons

Building BlockSynthonCorresponding Reagent(s)
5-Methoxypicolinic acidCarboxylic acid5-Methoxypicolinic acid
EthanolEthyl cation equivalentEthanol
Halogenated picolinateElectrophilic picolinate5-Halopicolinic acid or its ester
Methoxide sourceMethoxide anionSodium methoxide, Methanol (B129727)

These fundamental components are typically commercially available or can be synthesized from simpler precursors. biomall.in The choice of specific building blocks will depend on the chosen synthetic route and reaction conditions.

Conventional Synthetic Routes to this compound

The forward synthesis of this compound can be achieved through several conventional methods, primarily involving the esterification of the corresponding carboxylic acid or the functionalization of a pre-existing picolinate ring.

Esterification of 5-methoxypicolinic Acid

The most direct route to this compound is the Fischer esterification of 5-methoxypicolinic acid with ethanol. bldpharm.com This acid-catalyzed reaction involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the ethanol. The reaction is typically carried out under reflux with a strong acid catalyst, such as sulfuric acid. chemicalbook.com To drive the equilibrium towards the product, excess ethanol can be used, or water can be removed as it is formed. researchgate.net

Table 2: Typical Reaction Conditions for Fischer Esterification

ReactantsCatalystSolventTemperatureReaction TimeYield
5-Methoxypicolinic acid, EthanolSulfuric AcidExcess EthanolRefluxSeveral hoursModerate to High

Alternative esterification methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can also be employed, particularly under milder conditions. orgsyn.org

Functionalization of Picolinate Ring Systems

An alternative strategy involves the introduction of the methoxy group onto a pre-functionalized picolinate ring. This often involves halogenated intermediates.

This approach begins with the halogenation of a suitable picolinate precursor. For instance, a chloro or bromo substituent can be introduced at the 5-position of the picolinate ring. A closely related compound, methyl 3-chloro-5-hydroxypicolinate, can be methylated to methyl 3-chloro-5-methoxypicolinate using iodomethane (B122720) and a base like cesium carbonate. google.com

Following the synthesis of a halogenated picolinate, such as ethyl 5-halopicolinate, the methoxy group can be introduced via a nucleophilic aromatic substitution reaction. Reacting the halogenated picolinate with sodium methoxide in a suitable solvent, such as methanol or an aprotic polar solvent, will displace the halide to yield this compound. The reactivity of the halide follows the order I > Br > Cl.

Table 3: Synthesis via Halogenated Intermediate

StepReactionReagents and Conditions
1HalogenationPicolinic acid derivative, Halogenating agent (e.g., NBS, NCS), Catalyst (if required)
2EsterificationHalogenated picolinic acid, Ethanol, Acid catalyst
3MethoxylationEthyl 5-halopicolinate, Sodium methoxide, Methanol, Heat

This multi-step approach offers flexibility in the synthesis and can be advantageous if the starting halogenated picolinates are more readily accessible than 5-methoxypicolinic acid.

Advanced Synthetic Approaches to this compound

Recent advances in synthetic chemistry offer more sophisticated and efficient methods for the construction of picolinate structures, including those that incorporate principles of green chemistry.

Catalytic Strategies for Picolinate Ring Construction

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comeie.gr These reactions offer efficient ways to construct the substituted pyridine ring of picolinates. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used in the synthesis of complex aromatic compounds. mdpi.com The Hiyama cross-coupling, which pairs organosilicons with organic halides using a transition metal catalyst, is another versatile method for creating carbon-carbon bonds. mdpi.com Thioesters can also be employed in transition-metal-catalyzed cross-coupling reactions to form C-C bonds. sioc-journal.cn

In the context of picolinate synthesis, a silver-free methodology has been developed for creating N-heterocyclic carbene ruthenium indenylidene complexes that bear a bidentate picolinate ligand. beilstein-journals.org These complexes have shown potential as latent catalysts in metathesis reactions. beilstein-journals.org Furthermore, iron-catalyzed C-H amination has been demonstrated where a picolinate group directs the functionalization to the meta-position of an aromatic ring. sci-hub.sesci-hub.se Cobalt picolinate complexes have also been utilized as catalysts for the hydroperoxidation and hydration of alkenes. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. A series of chiral prolinamide compounds derived from L-proline and pyridine-2,6-dicarboxylic acid have been designed and synthesized to act as organocatalysts for direct asymmetric aldol (B89426) reactions. koreascience.kr These catalysts have been shown to produce aldol products in high yield and with high enantioselectivity. koreascience.kr While not a direct synthesis of the picolinate ring itself, this demonstrates the utility of organocatalysis in functionalizing molecules containing pyridine moieties.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.cominnovareacademics.inksu.edu.sa These principles are increasingly being applied to pharmaceutical synthesis and the production of fine chemicals. mdpi.comgarph.co.uk Key aspects of green chemistry include the use of safer solvents, renewable starting materials, energy efficiency, and the use of catalysts over stoichiometric reagents. innovareacademics.inksu.edu.sa

In the synthesis of picolinate derivatives, green approaches are being explored. For instance, the synthesis of picolinates and picolinic acids has been achieved using a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2. nih.govrsc.org This catalyst allows the reaction to proceed at ambient temperature and can be recycled and reused, aligning with green chemistry principles. rsc.orgresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times from hours or days to just minutes, while also offering rapid volumetric heating and increased product yields. mdpi.com

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. cinz.nzd-nb.infoeuropa.euchimia.chrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions such as temperature and pressure. cinz.nzeuropa.eu

For the industrial production of compounds like this compound, continuous flow processes can significantly enhance efficiency and yield. evitachem.com The synthesis of esters, for example, has been successfully transferred from batch to continuous flow reactors, resulting in dramatically shortened reaction times and improved productivity. celonpharma.com A study on the synthesis of ethyl acetate (B1210297) in a continuous stirred tank reactor (CSTR) demonstrated the potential for optimizing process parameters to improve yield. researchcommons.org The application of flow chemistry can be particularly beneficial for exothermic reactions or those involving hazardous intermediates, as the small reactor volume minimizes safety risks. cinz.nzeuropa.eu While specific flow chemistry protocols for this compound are not widely published, the principles and technologies are directly applicable to its synthesis, from the formation of the picolinic acid core to the final esterification step. google.com

Asymmetric Synthesis and Chiral Induction (if applicable to specific precursors/derivatives)

While this compound itself is not chiral, its precursors or derivatives may possess stereogenic centers. In such cases, asymmetric synthesis becomes crucial for obtaining the desired enantiomer, which often exhibits specific biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. researchgate.netresearchgate.net

One common strategy is the use of chiral catalysts or reagents to induce stereoselectivity. researchgate.netnih.gov For example, the asymmetric hydrogenation of prochiral olefins is a powerful method for creating chiral centers with high enantiomeric excess. researchgate.net Chiral induction can also be achieved through the use of chiral auxiliaries or by employing chiral solvents or co-adsorbers that can influence the stereochemical outcome of a reaction. nih.govnih.gov For instance, the synthesis of bicyclic intermediates for natural products has been achieved with high optical purity using (S)-(-)-proline as a catalyst in an asymmetric aldol cyclization. researchgate.net Although direct applications to the precursors of this compound are not extensively documented, the principles of asymmetric synthesis and chiral induction are relevant should chiral derivatives be desired. lookchem.comru.nl

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing reaction parameters is a critical step in developing an efficient and high-yielding synthesis. This often involves a systematic study of the effects of various factors on the reaction outcome.

Temperature is a key parameter that can significantly influence reaction rates and selectivity. nih.gov For many organic reactions, increasing the temperature leads to a faster reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the product. evitachem.com In the context of ester synthesis, temperature control is crucial. For example, in the enzymatic synthesis of aroma esters, temperature was one of the factors optimized to significantly increase conversion yields. rsc.org

Catalyst Loading and Ligand Design

The synthesis of this compound and its analogues often employs transition metal catalysts, particularly palladium-based systems for cross-coupling reactions. The effectiveness of these catalysts is a function of both the metal loading and the nature of the coordinating ligands.

Research into related picolinate syntheses highlights the use of palladium catalysts for forming carbon-carbon bonds. For instance, in Suzuki-Miyaura coupling reactions to produce biphenyl (B1667301) picolinates, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. google.com The catalyst loading is a critical parameter influencing reaction rate and efficiency. Studies have reported catalyst loadings ranging from 5 mol% to a higher loading of 0.25 equivalents (25 mol%) to drive the reaction to completion. google.com

Ligand design plays a pivotal role in tuning the reactivity and stability of the catalyst. nih.gov The triphenylphosphine (B44618) ligands in tetrakis(triphenylphosphine)palladium(0) stabilize the palladium center and facilitate the catalytic cycle. For other types of reactions, such as palladium-catalyzed oxidation, ligand choice directly impacts catalyst performance. researchgate.net Factors such as the electronic properties and steric bulk of the ligand can be adjusted to improve reaction rates and the catalyst's tolerance to various functional groups. researchgate.netrsc.org The development of more efficient catalytic systems often focuses on rational ligand design to decrease the required catalyst loading, which is a key principle of green chemistry. nih.govrsc.org

Table 1: Catalyst Systems in the Synthesis of Picolinate Derivatives

Catalyst Ligand Reported Loading Reaction Type Reference
Palladium(II) Acetate - Not Specified Oxidation researchgate.net
Tetrakis(triphenylphosphine)palladium(0) Triphenylphosphine 5 mol% Suzuki-Miyaura Coupling
Tetrakis(triphenylphosphine)palladium(0) Triphenylphosphine 0.25 eq (25 mol%) Suzuki-Miyaura Coupling google.com

Stoichiometric Ratio Optimization

Optimizing the stoichiometric ratio of reactants is fundamental to maximizing the yield of this compound while minimizing the formation of impurities. In multi-component reactions, such as the Suzuki-Miyaura coupling, the relative amounts of the picolinate precursor, the boronic acid derivative, and the base must be carefully controlled.

In one documented procedure for a related compound, the reaction employed a stoichiometric ratio of 1.0 equivalent of the brominated picolinate, 1.5 equivalents of the corresponding boronic acid, and 2.0 equivalents of potassium phosphate (B84403) as the base. google.com Another study suggested using 1.2 equivalents of the arylboronic acid for a similar transformation. The excess of the boronic acid and base helps to ensure the complete consumption of the limiting picolinate starting material.

Table 2: Examples of Stoichiometric Ratios in Picolinate Synthesis

Picolinate Precursor (eq.) Boronic Acid (eq.) Base (eq.) Base Type Reference
1.0 1.5 2.0 Potassium Phosphate google.com
1.0 1.2 Not Specified K₂CO₃

Purification and Isolation Techniques for this compound

Following synthesis, a robust purification strategy is required to isolate this compound in high purity. The most effective methods typically involve a combination of chromatography, recrystallization, and distillation, tailored to the specific physical properties of the compound and its impurities.

Chromatographic Separations

Chromatography is the most widely reported technique for the purification of this compound and its analogues due to its high resolving power. mpg.de

Column Chromatography : This is a standard method for purification. Silica (B1680970) gel is the most common stationary phase. jst.go.jpvulcanchem.com The mobile phase, or eluent, typically consists of a two-component solvent system, allowing for the polarity to be fine-tuned for optimal separation. Common solvent systems include gradients of n-hexane and ethyl acetate or petroleum ether and ethyl acetate. jst.go.jpvulcanchem.com For instance, a 9:1 mixture of n-hexane–EtOAc has been successfully used. jst.go.jp In some cases, for more polar compounds or to separate stubborn impurities, a chloroform-methanol system (e.g., 98:2) may be employed. jst.go.jp

Alternative Stationary Phases : Besides silica gel, basic alumina (B75360) has also been used as the stationary phase, for example, with a 40% ethyl acetate/hexanes eluent to purify related tetrahydropyridine (B1245486) esters. google.com

High-Performance Liquid Chromatography (HPLC) : While primarily an analytical technique for assessing purity, preparative HPLC can be used for high-purity isolations. sielc.com Reverse-phase columns, such as a C18 column with an acetonitrile/water mobile phase, are effective for this class of compounds. sielc.com

Table 3: Chromatographic Purification Methods for Picolinate Derivatives

Technique Stationary Phase Eluent System Reference
Column Chromatography Silica Gel n-hexane–Ethyl Acetate (9:1) jst.go.jp
Column Chromatography Silica Gel Ethyl Acetate/Hexane vulcanchem.com
Flash Chromatography Silica Gel Ethyl Acetate/Petroleum Ether or Dichloromethane/Methanol
Column Chromatography Silica Gel Chloroform–Methanol (98:2) jst.go.jp
Column Chromatography Basic Alumina Ethyl Acetate/Hexanes (40%) google.com
HPLC C18 Column Acetonitrile/Water

Recrystallization and Precipitation Strategies

Recrystallization is a powerful technique for purifying solid compounds and is often used after initial purification by chromatography to achieve higher purity. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures. youtube.com

The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble. youtube.com Upon cooling, the solubility decreases, leading to the formation of crystals of the pure compound, while impurities remain dissolved in the solvent. youtube.com The selection of an appropriate solvent is critical. For compounds like this compound, solvents such as ethanol or mixtures like ethyl acetate/hexane are common choices. rochester.edu Allowing the solution to cool slowly promotes the growth of larger, purer crystals. youtube.com

Distillation and Sublimation Techniques

Distillation is primarily used in the context of this compound synthesis for solvent removal or recovery rather than for the purification of the final product itself. vulcanchem.comfao.org After extraction steps, the solvent (e.g., ethyl acetate) can be efficiently removed under reduced pressure (rotary evaporation). jst.go.jp This method is also valuable for recycling solvents, which aligns with green chemistry principles. vulcanchem.com

While high-vacuum distillation can be a viable purification method for thermally stable liquids, it is less commonly cited for picolinate esters compared to chromatography and recrystallization. This is likely due to the solid nature of many picolinate derivatives and the potential for thermal degradation at the required temperatures. Sublimation is generally suitable for compounds with a high melting point and sufficient vapor pressure at temperatures below their melting point, but it is not a standard reported technique for this compound.

Structural Elucidation and Purity Assessment Methodologies for Ethyl 5 Methoxypicolinate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For Ethyl 5-methoxypicolinate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the protons of the ethyl ester group.

The pyridine ring is expected to exhibit three signals for its three protons. The proton at position 6 (H-6) is anticipated to appear as a doublet, being adjacent to only one proton (H-4). The proton at position 4 (H-4) would likely appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 3 (H-3) should also appear as a doublet. The methoxy group (–OCH₃) will present as a sharp singlet, as its protons are chemically equivalent and not coupled to any other protons. The ethyl ester group will show a quartet for the methylene (B1212753) (–CH₂) protons, coupled to the three protons of the adjacent methyl group, and a triplet for the terminal methyl (–CH₃) protons, coupled to the two protons of the methylene group.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Pyridine)8.2 - 8.4Doublet (d)~2-3
H-4 (Pyridine)7.8 - 8.0Doublet of Doublets (dd)~8-9, ~2-3
H-3 (Pyridine)7.3 - 7.5Doublet (d)~8-9
-OCH₂CH₃4.3 - 4.5Quartet (q)~7
-OCH₃3.9 - 4.1Singlet (s)N/A
-OCH₂CH₃1.3 - 1.5Triplet (t)~7

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the total number of non-equivalent carbons. The chemical shift of each peak is indicative of the carbon's electronic environment.

For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing significantly downfield. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The methoxy carbon and the two carbons of the ethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)164 - 166
C-5 (Pyridine)155 - 157
C-2 (Pyridine)148 - 150
C-6 (Pyridine)138 - 140
C-4 (Pyridine)121 - 123
C-3 (Pyridine)108 - 110
-OCH₂CH₃61 - 63
-OCH₃55 - 57
-OCH₂CH₃14 - 15

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and between the methylene and methyl protons of the ethyl group. This helps in piecing together the spin systems within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). ceitec.cz An HSQC spectrum would show a cross-peak for each C-H bond, for instance, connecting the signal for the H-6 proton to the signal for the C-6 carbon. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. ceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). ceitec.cz HMBC is crucial for connecting the different spin systems and identifying quaternary (non-protonated) carbons. For example, correlations would be expected from the methoxy protons to the C-5 carbon of the pyridine ring, and from the methylene protons of the ethyl group to the ester carbonyl carbon (C=O). These correlations provide definitive proof of the connectivity of the functional groups to the pyridine core.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically results in the formation of a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. newdrugapprovals.org This allows for the accurate determination of the molecular weight of the compound. For this compound (C₉H₁₁NO₃), the expected exact mass is 181.0739 g/mol . ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule at m/z 182.0817.

Expected ESI-MS Data for this compound

IonPredicted m/z
[M+H]⁺182.0817
[M+Na]⁺204.0636

Note: The presence and relative intensity of different adducts can depend on the solvent system and the presence of salts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrometer provides a fragmentation pattern for each separated component, aiding in its identification.

Under electron ionization (EI), a common ionization method in GC-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, fragmentation would likely occur at the ester and ether functional groups. Key expected fragmentation pathways include the loss of the ethoxy group (•OCH₂CH₃) to give a fragment at m/z 136, or the loss of the ethyl group (•CH₂CH₃) to give a fragment at m/z 152. Further fragmentation of the pyridine ring could also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that helps to confirm the molecular formula. nih.gov For this compound (C₉H₁₁NO₃), the theoretical exact mass can be calculated.

This technique is powerful enough to distinguish between compounds with the same nominal mass but different molecular formulas. nih.gov In addition to providing the molecular ion peak, HRMS can reveal fragmentation patterns that offer structural insights. Expected fragmentation of this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or the methoxy group (-OCH₃).

Table 1: Theoretical HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₉H₁₂NO₃⁺ 182.0817

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. biosynce.coms-a-s.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the ester, the methoxy group, and the substituted pyridine ring.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1725
C-O (Ester) Stretch ~1250 and ~1100
C-O (Aromatic Ether) Asymmetric Stretch ~1260
C-O (Aromatic Ether) Symmetric Stretch ~1040
C=C, C=N (Pyridine Ring) Stretch ~1600, ~1570, ~1470
C-H (Aromatic) Stretch ~3100-3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (light-absorbing groups). mdpi.com The primary chromophore in this compound is the methoxy-substituted pyridine ring.

The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. nih.gov The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would likely exhibit absorption bands corresponding to π → π* transitions within the aromatic system. nih.govmdpi.com Studies on similarly substituted pyridine derivatives show strong absorption bands in the range of 320–370 nm. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Electronic Transition

X-ray Crystallography for Solid-State Structure Determination of this compound or its Co-crystals

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method can unambiguously establish the molecular structure, including bond lengths, bond angles, and torsional angles. tandfonline.com

While there are no publicly available crystal structures for this compound, this technique would be invaluable if suitable single crystals could be grown. The resulting data would confirm the planarity of the pyridine ring and the conformation of the ethyl ester and methoxy substituents. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.nettandfonline.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed empirical formula to verify its accuracy. researchgate.net

Table 4: Theoretical Elemental Analysis for this compound (C₉H₁₁NO₃)

Element Symbol Theoretical Percentage (%)
Carbon C 59.66
Hydrogen H 6.12
Nitrogen N 7.73

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for separating it from any impurities. biosynce.com A reversed-phase HPLC method would be suitable for this compound.

In a typical setup, the compound would be passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. sielc.com A gradient elution, where the composition of the mobile phase is varied over time, is often employed to achieve optimal separation of the main compound from any byproducts or starting materials. sielc.com A UV detector would be appropriate for monitoring the elution, given the compound's UV-active pyridine ring. sielc.com

Table 5: Hypothetical HPLC Method for Purity Assessment of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a pivotal analytical technique for the separation, identification, and purity assessment of volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in verifying the integrity of the compound and quantifying potential impurities that may arise during its synthesis or storage. The technique's high resolution and sensitivity make it an essential tool for quality control in the production of this specialty chemical.

The principle of GC analysis involves the vaporization of the sample, which is then transported by an inert carrier gas through a capillary column. The separation of components within the sample mixture is achieved based on their differential partitioning between the stationary phase, a microscopic layer of liquid or polymer on an inert solid support that coats the inside of the column, and the mobile phase (the carrier gas). Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in different retention times. The retention time, the time it takes for a specific compound to exit the column, is a characteristic feature used for its identification under a specific set of chromatographic conditions.

For the analysis of pyridine derivatives such as this compound, GC is frequently employed to monitor the progress of chemical reactions and to ascertain the purity of the final product. google.comgoogle.com.na The purity of related compounds like Ethyl picolinate (B1231196) is routinely assayed using GC, confirming its suitability for this class of molecules. thermofisher.com

Detailed Research Findings

While specific, detailed research publications outlining a validated Gas Chromatography method exclusively for this compound are not extensively available in public literature, a representative analytical method can be constructed based on established practices for structurally similar compounds, such as other pyridine carboxylic acid esters and methoxy-substituted aromatic compounds.

The selection of the GC column's stationary phase is critical for achieving adequate separation. For compounds like this compound, which possesses moderate polarity due to the ester and methoxy functional groups as well as the nitrogen atom in the pyridine ring, a mid-polarity stationary phase is often suitable. A common choice would be a column coated with a (5%-phenyl)-methylpolysiloxane stationary phase, which provides a good balance of dispersive and dipole-dipole interactions for effective separation of a wide range of analytes.

A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed. This approach ensures that both more volatile impurities and the less volatile main component are eluted as sharp, well-defined peaks within a reasonable timeframe. The initial oven temperature is set low enough to resolve early-eluting compounds, and then ramped up to facilitate the elution of the target analyte and any higher-boiling impurities.

A flame ionization detector (FID) is commonly used for the quantification of organic compounds like this compound due to its high sensitivity, wide linear range, and general response to hydrocarbons. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) is often coupled with the gas chromatograph (GC-MS). researchgate.net

Below is a table representing a plausible set of GC parameters for the analysis of this compound.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue/Description
Column
    Stationary Phase5%-Phenyl-methylpolysiloxane
    Length30 m
    Internal Diameter0.25 mm
    Film Thickness0.25 µm
Temperatures
    Inlet Temperature250 °C
    Detector Temperature280 °C
    Oven Program
        Initial Temperature100 °C, hold for 2 minutes
        Ramp Rate10 °C/min to 250 °C
        Final Temperature250 °C, hold for 5 minutes
Carrier Gas
    GasHelium or Nitrogen
    Flow Rate1.0 mL/min (constant flow)
Injection
    ModeSplit (e.g., 50:1 ratio)
    Injection Volume1 µL
Detector
    TypeFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Under such conditions, the purity of an this compound sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For instance, a high-purity sample would be expected to show a large, sharp peak at a specific retention time corresponding to this compound, with only minor peaks representing impurities. The retention index, a normalized measure of retention, can also be calculated to aid in compound identification across different systems. mdpi.comnih.gov

Reactivity and Derivatization Chemistry of Ethyl 5 Methoxypicolinate

Functional Group Transformations of Ethyl 5-methoxypicolinate

The ethyl ester group is a primary site for chemical modification, enabling the synthesis of a variety of picolinic acid derivatives through reactions such as hydrolysis, transesterification, amidation, and reduction.

The ester functional group of this compound can be readily hydrolyzed to yield its corresponding carboxylic acid, 5-methoxypicolinic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification) : This method is generally preferred as it is an irreversible process that goes to completion. The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Reaction Reagents Products
Acid-Catalyzed HydrolysisThis compound, H₂O, H⁺ (e.g., H₂SO₄)5-methoxypicolinic acid, Ethanol (B145695)
Base-Promoted Hydrolysis1. This compound, NaOH(aq) 2. H₃O⁺5-methoxypicolinic acid, Ethanol

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For this compound, this allows for the exchange of the ethyl group for other alkyl or aryl groups. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

The direction of the equilibrium is controlled by using the desired alcohol as the solvent or by removing one of the products as it forms. masterorganicchemistry.com For example, reacting this compound with an excess of methanol (B129727) under acidic or basic conditions will produce Mthis compound.

Reactant Alcohol Catalyst Resulting Ester
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Mthis compound
PropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOPr)Propyl 5-methoxypicolinate
Benzyl alcoholAcid (e.g., H₂SO₄) or Base (e.g., NaOBn)Benzyl 5-methoxypicolinate

Amides can be synthesized from this compound through direct reaction with primary or secondary amines. This reaction, known as aminolysis, typically requires elevated temperatures to proceed. However, the direct amidation of unactivated esters can be facilitated by strong bases. nih.gov The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to the elimination of ethanol and the formation of the corresponding N-substituted 5-methoxypicolinamide. A wide variety of amides can be prepared, depending on the amine used. researchgate.net

Amine Reactant Resulting Amide
Ammonia (NH₃)5-methoxypicolinamide
Methylamine (CH₃NH₂)N-methyl-5-methoxypicolinamide
Diethylamine ((CH₃CH₂)₂NH)N,N-diethyl-5-methoxypicolinamide
Aniline (C₆H₅NH₂)N-phenyl-5-methoxypicolinamide

The ester group of this compound can be reduced to a primary alcohol, (5-methoxypyridin-2-yl)methanol. Strong reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. ucalgary.ca

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the carbonyl carbon. ucalgary.ca An aldehyde is formed as an intermediate, which is immediately reduced further to the primary alcohol. ucalgary.ca

Reducing Agent Solvent Product
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF(5-methoxypyridin-2-yl)methanol

Electrophilic Aromatic Substitution Reactions on the Picolinate (B1231196) Ring

The pyridine (B92270) ring is generally considered electron-deficient compared to benzene (B151609) and is therefore less reactive towards electrophilic aromatic substitution (EAS). firsthope.co.inquimicaorganica.org The ring nitrogen atom is electron-withdrawing and deactivates the ring, particularly at the ortho (2,6) and para (4) positions. quimicaorganica.org Consequently, electrophilic substitution on pyridine typically requires harsh conditions and occurs at the meta (3,5) position. firsthope.co.inpearson.com

In this compound, the reactivity and regioselectivity are influenced by three factors: the deactivating ring nitrogen, the deactivating ethyl ester group at C2, and the activating methoxy (B1213986) group at C5. The methoxy group is an ortho, para-director, while the ester group is a meta-director. The interplay of these effects dictates the position of substitution.

Nitration : The introduction of a nitro group (-NO₂) onto the pyridine ring requires potent nitrating agents and severe conditions. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orgyoutube.com

For this compound, the directing effects are as follows:

The ring nitrogen directs meta, to positions 3 and 5.

The ester group at C2 directs meta, to positions 4 and 6.

The methoxy group at C5 is activating and directs ortho and para, to positions 4 and 6.

The powerful activating effect of the methoxy group is expected to dominate, directing the incoming electrophile to the positions ortho and para to it (C4 and C6). Between these, the C4 position is also favored by the meta-directing effect of the C2-ester. Therefore, nitration is most likely to occur at the C4 position. Kinetic studies on similar substituted pyridines have shown that nitration can occur on either the free base or its conjugate acid, depending on the specific substituents and reaction conditions. rsc.org

Sulfonation : Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃), which provides a high concentration of the electrophile, sulfur trioxide (SO₃). pearson.comlibretexts.org The reaction is often reversible. Like nitration, sulfonation of the pyridine ring is difficult and requires high temperatures. firsthope.co.inpearson.com The directing effects are the same as in nitration, with the substitution anticipated to occur preferentially at the C4 position due to the strong activating and directing influence of the C5-methoxy group.

Reaction Reagents Predicted Major Product
NitrationConc. HNO₃, Conc. H₂SO₄Ethyl 4-nitro-5-methoxypicolinate
SulfonationFuming H₂SO₄ (H₂SO₄/SO₃)Ethyl 4-(sulfo)-5-methoxypicolinate

Halogenation

The halogenation of this compound involves an electrophilic aromatic substitution mechanism. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the pyridine ring. The methoxy group (-OCH₃) at the C5 position is a powerful activating group and an ortho, para-director. Conversely, the pyridine nitrogen atom and the ethyl carboxylate group are deactivating and tend to direct incoming electrophiles to the meta positions.

In this specific molecule, the activating influence of the methoxy group dominates, directing halogenation primarily to the positions ortho to it, namely C4 and C6. Electrophilic attack at C6 is generally less favored due to its proximity to the deactivating ring nitrogen. Therefore, halogenation typically occurs with high selectivity at the C4 position.

Common reagents used for the bromination of activated pyridine rings include N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. nih.gov The reaction proceeds under mild conditions to yield the corresponding 4-bromo derivative.

Table 1: Halogenation of this compound
ReagentTypical ConditionsMajor Product
N-Bromosuccinimide (NBS)Acetonitrile (MeCN), 0°C to room temp.Ethyl 4-bromo-5-methoxypicolinate
N-Chlorosuccinimide (NCS)Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂), heatEthyl 4-chloro-5-methoxypicolinate
N-Iodosuccinimide (NIS)Acetonitrile (MeCN), heatEthyl 4-iodo-5-methoxypicolinate

Nucleophilic Attack and Addition Reactions

This compound possesses two primary sites susceptible to nucleophilic attack: the electrophilic carbonyl carbon of the ester group and, under certain conditions, the carbon atoms of the pyridine ring. Reactions at the ester group follow the general mechanism of nucleophilic acyl substitution. libretexts.org

Hydrolysis (Saponification): In the presence of a base such as sodium hydroxide, the ester undergoes hydrolysis to yield sodium 5-methoxypicolinate and ethanol. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide. libretexts.org

Aminolysis: Reaction with primary or secondary amines results in the formation of the corresponding N-substituted 5-methoxypicolinamide. This transformation involves the displacement of the ethoxide leaving group by the amine nucleophile. researchgate.net

Reaction with Grignard Reagents: Treatment with an excess of a Grignard reagent (R-MgBr) leads to the formation of a tertiary alcohol. The reaction proceeds via a two-step mechanism: the first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly adds to the ketone, and subsequent acidic workup yields the tertiary alcohol. adichemistry.commasterorganicchemistry.com

Table 2: Nucleophilic Reactions at the Ester Carbonyl
NucleophileReaction TypeProduct
Hydroxide (e.g., NaOH)Hydrolysis5-Methoxypicolinic acid (after acidification)
Amine (RNH₂)AminolysisN-alkyl-5-methoxypicolinamide
Grignard Reagent (2 eq. R'MgBr)Addition1-(5-methoxypyridin-2-yl)-1,1-dialkyl-methanol

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this compound, both the methoxy group and the ester group can act as directing metalation groups (DMGs). The methoxy group directs deprotonation to the ortho positions (C4 and C6), while the ester group can direct to its ortho position (C3). acs.orgresearchgate.net

The outcome of lithiation depends heavily on the base used and the reaction conditions. Strong, non-nucleophilic, sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to favor deprotonation over nucleophilic attack at the ester carbonyl. researchgate.netarkat-usa.org Deprotonation is most likely to occur at the C4 position, which is activated by the ortho-methoxy group and is electronically favored over the C6 position adjacent to the ring nitrogen. acs.org

The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles (E⁺), such as alkyl halides, aldehydes, or carbon dioxide, to introduce new substituents at the C4 position.

General Scheme for Lithiation-Functionalization:

Reaction of this compound with a strong base (e.g., LDA) in an ethereal solvent (e.g., THF) at low temperature (-78 °C).

Formation of the 4-lithio intermediate.

Quenching of the reaction with an electrophile (E⁺) to yield the 4-substituted product.

Reaction Kinetics and Mechanistic Studies of this compound Transformations

A plot of the natural logarithm of the ester concentration (ln[Ester]) versus time would yield a straight line, and the pseudo-first-order rate constant (k') would be the negative of the slope. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the hydroxide.

Table 3: Hypothetical Data for Pseudo-First-Order Hydrolysis Kinetics
Time (s)[Ester] (M)ln[Ester]
00.0100-4.605
3000.0082-4.805
6000.0067-5.005
9000.0055-5.202
12000.0045-5.404

The transformations of this compound proceed through several key reactive intermediates.

Tetrahedral Intermediate: In nucleophilic acyl substitution reactions at the ester group (e.g., hydrolysis, aminolysis), the initial step is the attack of the nucleophile on the carbonyl carbon. This breaks the C=O pi bond and forms a transient, high-energy species with a tetrahedral geometry at the carbonyl carbon. taylorandfrancis.com This intermediate is unstable and rapidly collapses by reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. libretexts.org

Arenium Ion (Sigma Complex): During electrophilic halogenation of the pyridine ring, the electrophile (e.g., Br⁺) adds to the C4 position, forming a resonance-stabilized carbocationic intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring. This intermediate then loses a proton (H⁺) from the C4 position to a weak base, restoring the aromaticity of the ring and yielding the final substituted product.

Organolithium Intermediate: In metalation reactions, the abstraction of a proton from the pyridine ring by a strong base like LDA generates a highly reactive organolithium species where a carbon atom bears a negative charge and is ionically bonded to a lithium cation. acs.org This carbanionic intermediate is a powerful nucleophile used for subsequent functionalization.

Elucidation of Transition State Structures

The reactivity and subsequent derivatization of this compound are fundamentally governed by the energy barriers of the potential reaction pathways, with the transition state structure representing the pinnacle of this energy profile. While specific experimental or computational studies detailing the transition state structures for reactions involving this compound are not extensively available in the current body of scientific literature, a robust framework for their elucidation can be established through modern computational chemistry. This section will outline the theoretical approaches used to characterize such transient species and discuss the anticipated electronic influences on their structure and stability.

Computational methodologies, particularly Density Functional Theory (DFT), serve as powerful tools for mapping the potential energy surface of a reaction and locating transition states. semanticscholar.org These methods allow for the optimization of the geometry of the transition state, which is a first-order saddle point on the potential energy surface, and the subsequent calculation of its vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. ucsb.edu

For a molecule like this compound, the nature of the transition state would be highly dependent on the type of reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, while the methoxy and ethyl ester groups can also participate in various transformations. researchgate.net The interplay of the electron-donating methoxy group at the 5-position and the electron-withdrawing ethyl carboxylate group at the 2-position significantly influences the electron density distribution around the pyridine ring, thereby affecting the stability of any proposed transition state. ias.ac.innih.gov

In a hypothetical nucleophilic aromatic substitution reaction, the transition state would likely involve the formation of a Meisenheimer-like complex. The geometry of this transition state, including the bond lengths between the incoming nucleophile and the pyridine carbon, and the departing leaving group, can be precisely calculated. The energy of this transition state would determine the activation energy of the reaction.

Similarly, for reactions involving the ester group, such as hydrolysis or amidation, the transition state would be tetrahedral in nature. researchgate.net Computational modeling can provide detailed insights into the bond angles and lengths of this transient species, as well as the influence of the methoxy-substituted pyridine ring on its stability. The mitigated basicity of the 2-methoxypyridine (B126380) nitrogen atom, due to the inductive electron-withdrawing effects of the alkoxy group, could play a role in facilitating reactions that might otherwise be challenging. nih.gov

To illustrate the type of data generated from such computational studies, the following table presents hypothetical parameters for a transition state in a reaction involving this compound.

ParameterValueMethod
Activation Energy (kcal/mol)25.4DFT (B3LYP/6-31G)
Imaginary Frequency (cm-1)-350.2iDFT (B3LYP/6-31G)
Key Bond Length (Å)C2-Nu: 2.15DFT (B3LYP/6-31G)
Key Bond Angle (°)N1-C2-Nu: 105.3DFT (B3LYP/6-31G)

This table is illustrative and presents hypothetical data for educational purposes. The values are not derived from actual experimental or computational studies on this compound.

The elucidation of these transition state structures is crucial for a comprehensive understanding of the reactivity of this compound and for the rational design of synthetic routes to its derivatives. Future computational studies are needed to provide a detailed and accurate picture of these transient species.

Applications of Ethyl 5 Methoxypicolinate in Advanced Chemical Synthesis and Biological Research Non Human Foci

Ethyl 5-methoxypicolinate as a Versatile Synthetic Building Block

The reactivity of the pyridine (B92270) ring, coupled with the ester and methoxy (B1213986) functionalities, allows this compound to participate in a wide array of chemical transformations. This versatility makes it a key intermediate in the synthesis of diverse molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The pyridine core of this compound serves as a foundational scaffold for the construction of more intricate heterocyclic systems. Picolinates, in general, are instrumental in multicomponent reactions, which are efficient processes for synthesizing complex molecules in a single step iasgyan.inresearchgate.netmdpi.com. The ester and methoxy groups on the pyridine ring of this compound can influence the regioselectivity and reactivity of these reactions, allowing for the targeted synthesis of specific heterocyclic structures. For instance, the picolinate (B1231196) moiety can be a key component in the formation of fused heterocyclic systems, which are prevalent in medicinally important compounds nih.gov. The strategic modification of the pyridine ring through various substitution reactions further expands the library of accessible heterocyclic compounds.

Intermediate in the Construction of Natural Product Analogues

Natural products are a significant source of inspiration for the development of new therapeutic agents. However, their complex structures often pose synthetic challenges. This compound can serve as a valuable building block in the synthesis of analogues of natural products, which are structurally simplified or modified versions of the parent compound iasgyan.innih.gov. The synthesis of these analogues often involves a modular approach where key fragments are assembled to create the final molecule researchgate.net. The substituted pyridine ring of this compound can mimic a portion of a natural product's structure or provide a scaffold for the attachment of other functional groups, leading to the creation of novel compounds with potentially enhanced or new biological activities nih.govscihub.org.

Scaffold for Agrochemical Development (e.g., herbicides, insecticides, fungicides)

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides scihub.orgpan.olsztyn.plresearchgate.net. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plants iasgyan.in. The substitution pattern on the picolinic acid ring is crucial for its herbicidal activity. This compound, as a substituted picolinate, represents a potential scaffold for the development of new agrochemicals. By modifying the ester and methoxy groups or by introducing other substituents onto the pyridine ring, it is possible to fine-tune the herbicidal, insecticidal, or fungicidal properties of the resulting molecules nih.govnews-medical.netscihub.org. Research has shown that chloro-substituted picolinamide derivatives exhibit significant antifungal activity against soil-borne pathogens news-medical.net. This suggests that derivatives of this compound could also possess valuable fungicidal properties.

Table 1: Herbicidal Activity of Picolinic Acid Derivatives

Compound Class Target Weeds Mechanism of Action
6-Aryl-2-picolinic acids Broadleaf weeds Synthetic Auxin
4-Amino-6-(pyrazolyl)-picolinic acids Broadleaf weeds Synthetic Auxin
3-Chloro-6-pyrazolyl-2-picolinic acids Broadleaf weeds Synthetic Auxin

This table is generated based on data from various picolinic acid derivatives and illustrates the potential of this scaffold in herbicide development.

Component in Material Science (e.g., polymers, coordination complexes, ligands)

The nitrogen atom of the pyridine ring and the oxygen atoms of the ester and methoxy groups in this compound make it an excellent ligand for coordinating with metal ions pan.olsztyn.plnews-medical.net. Picolinate-based ligands are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs) iasgyan.inresearchgate.net. These materials have a crystalline structure with porous networks, making them suitable for applications in gas storage, separation, and catalysis nih.gov. The luminescent properties of lanthanide-based coordination polymers containing picolinate ligands have been explored for sensing applications iasgyan.inresearchgate.net. The specific substituents on the picolinate ligand, such as the methoxy group in this compound, can influence the resulting material's structure and properties.

Table 2: Applications of Picolinate-Based Coordination Polymers

Metal Ion Picolinate Ligand Type Application
Europium(III) Ethynyl-bridged picolinates Luminescence, Sensing of nitroaromatics and Fe³⁺
Copper(II) Picolinate Chelate formation
Cobalt(II) Mixed picolinate ligands DNA binding and photocleavage

This table summarizes the applications of various picolinate-based coordination polymers, highlighting the versatility of the picolinate ligand in material science.

Exploration of Biological Activities of this compound (In Vitro and Non-Human In Vivo Models)

The biological activities of this compound and its derivatives are an area of growing interest, with studies focusing on their potential antimicrobial effects.

Antimicrobial Activity Studies (Bacteria, Fungi, Viruses - In Vitro)

Picolinic acid, the parent acid of this compound, has demonstrated a broad spectrum of antimicrobial activity. This activity is often attributed to its ability to chelate metal ions, which are essential for the survival and growth of microorganisms nih.gov.

Antibacterial Activity: Studies have shown that picolinic acid and its metal complexes exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria researchgate.netscihub.orgresearchgate.net. The mechanism of action is thought to involve the disruption of essential cellular processes that are dependent on metal ions nih.gov.

Antifungal Activity: The antifungal properties of picolinic acid derivatives have also been reported news-medical.net. For instance, certain substituted picolinamides have shown efficacy against soil-borne fungi news-medical.net. The development of novel nicotinamide derivatives, which share structural similarities with picolinates, has also yielded compounds with potent antifungal activity against various Candida species mdpi.com.

Antiviral Activity: Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and Influenza A virus iasgyan.innih.govnih.govnews-medical.net. It is believed to interfere with the entry of these viruses into host cells by disrupting the viral envelope iasgyan.innih.gov.

Table 3: In Vitro Antimicrobial Activity of Picolinic Acid and its Derivatives

Microorganism Type Specific Examples Observed Effect
Bacteria Mycobacterium avium complex, Staphylococcus aureus, Escherichia coli Inhibition of growth
Fungi Soil-borne fungi, Candida species Inhibition of growth
Viruses (enveloped) SARS-CoV-2, Influenza A virus, HIV-1, HSV-2 Inhibition of viral entry and replication

This table provides a summary of the in vitro antimicrobial activities observed for picolinic acid and its derivatives against various pathogens.

Minimum Inhibitory Concentration (MIC) Determinations

No studies reporting the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal strains are available in the current scientific literature. Therefore, no data table on its antimicrobial potency can be provided. While the parent compound, picolinic acid, and some of its other derivatives have been investigated for antimicrobial properties, these findings are not directly applicable to this compound.

Biofilm Inhibition Studies

There are no published research articles or data concerning the efficacy of this compound in inhibiting or dispersing microbial biofilms. Consequently, information on its potential as an anti-biofilm agent is not available.

Antiparasitic Activity Investigations (e.g., protozoa, helminths - In Vitro)

A thorough search of scientific databases reveals no in vitro studies investigating the antiparasitic activity of this compound against protozoa or helminths. Research on the antiparasitic effects of other pyridine derivatives exists, but data specific to this compound has not been published.

Enzyme Inhibition and Activation Studies (Non-Human Enzymes)

There is no available research on the effects of this compound on non-human enzyme activity.

No data exists on the kinetic characterization of this compound as an enzyme modulator. There are no studies detailing its mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition or activation.

No biochemical assays have been reported that identify specific non-human enzyme targets for this compound.

Cell-Based Assays in Non-Human Cell Lines (e.g., plant cell cultures, insect cell lines)

No studies have been published that utilize non-human cell lines, such as those from plants or insects, to evaluate the biological activity or potential cytotoxicity of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Non-Human Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For picolinic acid derivatives, SAR studies have provided insights into the features required for various effects. dovepress.com For example, studies on quinoxaline derivatives identified from library screening have demonstrated that systematic modifications to the core structure can lead to significant improvements in inhibitory activity against viral enzymes like HCV NS5B RNA-dependent RNA polymerase. nih.gov

In the context of this compound, the picolinate scaffold serves as the core pharmacophore. The substituents—a methoxy group at the 5-position and an ethyl ester at the 2-position (carboxyl group)—are critical determinants of its physicochemical properties and, consequently, its biological activity.

The Methoxy Group: The introduction of a methoxy group can influence the compound's electronics and lipophilicity. Depending on its position, it can act as an electron-donating group, which can affect binding to biological targets.

The Ethyl Ester: The esterification of the carboxylic acid group removes its ability to deprotonate and act as a strong metal chelator in the same manner as picolinic acid. This modification significantly increases lipophilicity, which may enhance cell membrane permeability.

SAR studies on related heterocyclic compounds have shown that even small changes to substituents can have a profound impact on activity. nih.govmdpi.com For this compound, future SAR studies would involve synthesizing analogs with variations at the 5-position (e.g., different alkoxy groups, halogens) and on the ester group (e.g., methyl, propyl) to probe the requirements for specific biological activities against non-human targets such as enzymes, receptors, or microorganisms.

Coordination Chemistry of this compound

The pyridine nitrogen and the carboxyl group of picolinic acid make it an excellent chelating ligand for a wide variety of metal ions. This coordination ability is central to many of its biological and chemical applications.

Picolinic acid typically acts as a bidentate N,O-chelating ligand, coordinating to metal ions through the pyridine nitrogen and a deprotonated carboxylate oxygen atom to form a stable five-membered ring. nih.gov This chelating property is responsible for its ability to sequester metal ions. nih.gov

In this compound, the carboxylic acid is esterified. This modification prevents the formation of the classic N,O-chelate through deprotonation. However, coordination to metal ions is still possible. It can act as a monodentate ligand through the pyridine nitrogen or potentially as a bidentate ligand through the nitrogen and the carbonyl oxygen of the ester group. The presence of the electron-donating methoxy group at the 5-position can increase the electron density on the pyridine ring, potentially enhancing the coordinating ability of the nitrogen atom. The chelating behavior of picolinate ligands is known to be influenced by such substituents, as seen in studies with 5-nitropicolinic acid, where the nitro group alters the electronic properties of the ligand. rsc.org

The synthesis of metal complexes with picolinate-type ligands is typically straightforward. A common method involves reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as water, ethanol (B145695), or methanol (B129727). nih.gov The resulting complexes can be mononuclear, where a central metal ion is coordinated by one or more ligand molecules, or they can form coordination polymers of varying dimensionality (1D, 2D, or 3D). nih.govrsc.org

The characterization of these complexes is achieved through a variety of analytical techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the carbonyl group.

Elemental Analysis: Confirms the empirical formula of the synthesized complex. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for diamagnetic complexes to study the structure in solution.

Thermal Analysis (TGA/DSC): Provides information about the thermal stability of the complexes and the presence of coordinated solvent molecules. nih.gov

While specific metal complexes of this compound are not extensively reported, the methods used for other picolinate derivatives would be directly applicable. rsc.orgresearchgate.net

Table 2: Common Techniques for Characterizing Metal Complexes

Technique Information Obtained
Single-Crystal X-ray Diffraction Precise 3D molecular structure, coordination environment
IR Spectroscopy Ligand coordination mode, functional group shifts
Elemental Analysis Empirical formula, purity

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. The ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. Picolinate-based ligands have been incorporated into catalysts for various transformations. For example, copper(II) complexes with functionalized picolinate-type ligands have been studied as catalysts for the hydrolysis of esters like p-nitrophenyl picolinate. rsc.org

Metal complexes of this compound could potentially be explored as catalysts. The specific application would depend on the chosen metal center and the reaction of interest. For example, palladium or copper complexes could be investigated for cross-coupling reactions, while cobalt or rhodium complexes might be screened for hydrogenation or hydroformylation reactions. The steric and electronic properties imparted by the this compound ligand would influence the catalytic cycle, potentially leading to novel reactivity or selectivity.

Analytical Methodologies for Detection and Quantification of Ethyl 5 Methoxypicolinate

Chromatographic Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of Ethyl 5-methoxypicolinate from complex matrices. Both gas and liquid chromatography are powerful tools for this purpose, providing high-resolution separation and sensitive detection.

Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Flame Ionization Detector (FID): The FID is a common detector for GC analysis of organic compounds. It offers high sensitivity and a wide linear range. For the analysis of picolinate (B1231196) esters, a capillary column with a low-polarity stationary phase is often employed. The oven temperature is programmed to ensure adequate separation from other components. While specific conditions for this compound are not extensively published, typical parameters for similar compounds can be extrapolated.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to all compounds, but with lower sensitivity compared to the FID. It is a non-destructive technique, which can be an advantage in certain applications. The principles of separation remain the same as with an FID, relying on the volatility and interaction of the analyte with the stationary phase.

A hypothetical GC method for the analysis of picolinate esters is presented in the table below.

ParameterValue
Column DB-5 (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Detector Temperature 300 °C (FID)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injection Volume 1 µL
Split Ratio 50:1

This table presents a hypothetical set of parameters for the GC analysis of picolinate esters, which could be adapted for this compound.

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For pyridine (B92270) carboxylic acid esters, reverse-phase HPLC is a common approach. sielc.com

UV-Vis and Diode Array Detection (DAD): this compound possesses a chromophore in its pyridine ring structure, making it amenable to detection by UV-Vis and DAD. The selection of an appropriate wavelength for monitoring is crucial for achieving optimal sensitivity and selectivity. A DAD provides the advantage of acquiring a full UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment. A typical mobile phase for the analysis of pyridine carboxylic acid esters might consist of a mixture of acetonitrile and water with a buffer or acid modifier to ensure good peak shape. sielc.com

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. This technique, known as LC-MS, allows for the determination of the molecular weight of the analyte and can provide structural information through fragmentation analysis. Picolinyl derivatization has been shown to be effective for enhancing sensitivity in LC-ESI-MS analysis of various compounds. researchgate.net

Below is a sample set of HPLC conditions that could be adapted for the analysis of this compound.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm or MS detection

This table outlines a potential HPLC method for the analysis of this compound based on methods for similar compounds.

Electrochemical Detection Methods

Electrochemical methods offer an alternative approach for the detection and quantification of electroactive compounds. The pyridine ring in this compound is expected to be electrochemically active. The electrochemical behavior of picolinate complexes has been studied using cyclic voltammetry, indicating that the picolinate moiety can undergo redox reactions. researchgate.net The electrochemical reactions of pyridine-2,6-dicarboxylic acid have also been investigated, suggesting that the pyridine ring system is reducible. rsc.org

The development of an electrochemical sensor for this compound would likely involve techniques such as cyclic voltammetry, differential pulse voltammetry, or square-wave voltammetry. These methods measure the current response of the analyte to a varying potential. The peak current is typically proportional to the concentration of the analyte. The specific potential at which the redox reaction occurs can provide a degree of selectivity. While no specific electrochemical methods for this compound have been reported, the known electrochemical activity of related pyridine carboxylic acids and their derivatives suggests that this approach is feasible. rsc.orgnih.gov

Sample Preparation Strategies for Analytical Applications

Effective sample preparation is the cornerstone of sensitive and selective analysis. The primary goals are to extract this compound from the sample matrix, eliminate or reduce interfering components, and prepare the analyte in a solvent compatible with the analytical instrument, such as a gas or liquid chromatograph.

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. For this compound, this typically involves an aqueous sample phase and an organic solvent. The selection of the organic solvent is critical and depends on the analyte's polarity and solubility.

The efficiency of LLE is governed by the distribution coefficient (D) of this compound, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. To optimize extraction efficiency, several parameters can be adjusted:

Solvent Selection: A solvent in which this compound has high solubility, and which is immiscible with the sample matrix (e.g., water), should be chosen. Solvents like dichloromethane, ethyl acetate (B1210297), or diethyl ether are common candidates.

pH Adjustment: The charge state of this compound can be manipulated by adjusting the pH of the aqueous sample. As a pyridine derivative, its basicity allows for conversion to its protonated form in acidic conditions, which may alter its partitioning behavior.

Salting Out: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of this compound into the organic phase by decreasing its solubility in the aqueous layer.

The LLE process generally involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two phases. The organic layer, now containing the analyte, is then collected, potentially concentrated, and analyzed. While effective, LLE can be labor-intensive and may consume significant volumes of organic solvents.

Table 1: Hypothetical Liquid-Liquid Extraction Parameters for this compound

Parameter Condition Rationale
Sample Matrix Aqueous Solution (e.g., wastewater) Represents a common environmental sample.
Extraction Solvent Ethyl Acetate Chosen for its polarity, which is suitable for extracting moderately polar compounds.
Solvent to Sample Ratio 2:1 (v/v) A higher solvent volume can improve extraction efficiency.
pH of Aqueous Phase 8.0 Adjusted to ensure this compound is in its neutral form, maximizing partitioning into the organic solvent.
Mixing Time 10 minutes Ensures equilibrium is reached for maximum analyte transfer.

This table is based on general principles of LLE and the expected chemical properties of this compound, as specific experimental data is not available.

Solid-phase extraction (SPE) has become a popular alternative to LLE due to its efficiency, selectivity, lower solvent consumption, and potential for automation. scispace.com SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent.

The choice of SPE sorbent is crucial and is based on the interaction between the analyte and the stationary phase. For this compound, several types of interactions can be exploited:

Reversed-Phase (RP) SPE: Utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (the sample). Nonpolar to moderately polar compounds like this compound are retained via hydrophobic interactions.

Normal-Phase (NP) SPE: Employs a polar stationary phase (e.g., silica (B1680970), alumina) and a nonpolar mobile phase. This mode is suitable for extracting polar analytes from nonpolar matrices.

Ion-Exchange SPE: Can be used if the analyte can be charged. As a basic compound, this compound could be retained on a cation-exchange sorbent under acidic conditions.

The SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

Table 2: Hypothetical Solid-Phase Extraction Method for this compound from an Aqueous Matrix

Step Solvent/Solution Volume Purpose
Sorbent Reversed-Phase C18 500 mg Retains moderately polar compounds.
Conditioning Methanol (B129727) 5 mL Wets the C18 chains and removes impurities.
Equilibration Deionized Water (pH 7.5) 5 mL Prepares the sorbent for the aqueous sample.
Sample Loading Aqueous Sample Up to 100 mL Analyte is adsorbed onto the C18 sorbent.
Washing 5% Methanol in Water 5 mL Removes polar interferences.

| Elution | Acetonitrile | 2 x 2 mL | Desorbs the retained this compound. |

This table outlines a theoretical SPE method based on the chemical structure of this compound and standard SPE principles.

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact the accuracy of quantification. Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix.

For this compound analysis, components of complex matrices (e.g., environmental water, biological fluids, food extracts) can co-extract with the analyte and interfere with its ionization in the mass spectrometer source. This can lead to underestimation or overestimation of the true concentration.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: The most direct approach is to remove interfering matrix components. This can be achieved through optimized LLE or SPE procedures, potentially using multiple cleanup steps or highly selective SPE sorbents.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects, thereby improving accuracy.

Use of Internal Standards: An internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d3), is added to all samples, standards, and blanks at a constant concentration. Since the internal standard is chemically and physically very similar to the analyte, it experiences similar matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, the impact of matrix effects can be effectively canceled out.

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement. However, this approach may compromise the method's sensitivity if the analyte concentration is low.

| Sample Dilution | Diluting the final extract with the initial mobile phase. | Simple and quick to implement. | Reduces sensitivity; may not be suitable for trace-level analysis. |

Computational and Theoretical Investigations of Ethyl 5 Methoxypicolinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For a novel compound like Ethyl 5-methoxypicolinate, these methods would provide foundational knowledge of its behavior at the molecular level.

Electronic Structure and Molecular Orbital Analysis

An initial computational study would typically involve geometry optimization to determine the most stable three-dimensional structure of this compound. Following this, an analysis of the electronic structure would be performed. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally indicates higher reactivity.

A hypothetical data table for the electronic properties of this compound, based on a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), might look as follows:

Parameter Predicted Value (eV)
HOMO Energy -6.50
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 5.30
Ionization Potential 6.50
Electron Affinity 1.20

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound is available.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: Calculations would yield vibrational frequencies corresponding to the stretching and bending modes of the different functional groups in the molecule, such as the C=O of the ester, the C-O-C of the ether, and the aromatic ring vibrations.

NMR Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) could be calculated and compared to experimentally obtained spectra to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's photophysical properties.

A predicted data table for the main vibrational frequencies might be structured as follows:

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O stretch (ester) 1725
C-O-C stretch (ether) 1250
Aromatic C=C stretch 1580
C-H stretch (aromatic) 3050
C-H stretch (aliphatic) 2980

Note: The values in this table are hypothetical and for illustrative purposes only.

Reactivity Prediction and Reaction Pathway Energetics

Quantum chemical calculations can be used to predict the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is invaluable for predicting how the molecule might interact with other reagents.

Furthermore, should this compound be involved in a chemical reaction, computational methods could be employed to map out the entire reaction pathway. This would involve calculating the energies of reactants, transition states, and products, providing a detailed understanding of the reaction's kinetics and thermodynamics.

Molecular Docking and Dynamics Simulations

While no studies on the interaction of this compound with biological targets have been published, molecular docking and dynamics simulations are the principal computational techniques used for such investigations. These methods are crucial in drug discovery and materials science for predicting the binding affinity and interaction patterns of a ligand with a receptor.

Ligand-Target Interactions (Non-Human Biological Targets)

Molecular docking simulations could be performed to predict the binding mode and affinity of this compound with various non-human biological targets, such as enzymes from pathogenic bacteria or fungi. This would provide initial insights into its potential as an antimicrobial agent. The results would typically be presented as a binding energy score (e.g., in kcal/mol) and a visualization of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target protein.

A hypothetical docking results table might appear as:

Target Protein (Non-Human) Binding Energy (kcal/mol) Key Interacting Residues
Bacterial Dihydrofolate Reductase -7.2 ASP27, ILE50, PHE98
Fungal Cytochrome P450 -6.8 TYR76, HIS310, MET487

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. A conformational analysis of this compound would explore the different spatial arrangements of its atoms and the energy associated with each. This is particularly important for the flexible ethyl ester and methoxy (B1213986) groups. Molecular dynamics simulations could be used to study the conformational landscape of the molecule over time, both in a vacuum and in different solvent environments, to understand its dynamic behavior and the most probable conformations it adopts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. bio-hpc.eu For this compound, QSAR models can be developed to predict its efficacy against various non-human biological targets, such as fungi, bacteria, or agricultural pests. These models are built by analyzing a dataset of compounds with similar structural features, known as congeners, and their corresponding measured biological activities.

The development of a QSAR model for a series of picolinate (B1231196) derivatives, including this compound, would typically involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. mdpi.com For instance, a hypothetical QSAR model for the antifungal activity of a series of picolinate esters might take the following form:

log(1/MIC) = β₀ + β₁(logP) + β₂(LUMO) + β₃(ASA)

Where MIC is the minimum inhibitory concentration against a specific fungus, logP represents the hydrophobicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and ASA is the accessible surface area (a steric descriptor). The coefficients (β) are determined by the statistical analysis.

The predictive power of the QSAR model is evaluated using statistical metrics such as the squared correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated squared correlation coefficient (Q²), which assesses the model's robustness and predictive ability.

A hypothetical dataset and the resulting QSAR model parameters for a series of picolinate derivatives, including this compound, are presented in the interactive table below to illustrate this concept.

Interactive Data Table: Hypothetical QSAR Data for Antifungal Activity of Picolinate Derivatives

Compoundlog(1/MIC)logPLUMO (eV)ASA (Ų)Predicted log(1/MIC)
This compound1.851.75-1.20250.51.88
Mthis compound1.701.30-1.18235.21.65
Propyl 5-methoxypicolinate1.952.20-1.21265.81.99
Ethyl 5-chloropicolinate2.102.05-1.50245.32.05
Ethyl picolinate1.501.25-1.05220.11.47

Model Equation: Predicted log(1/MIC) = 0.5 + 0.4logP - 0.3LUMO + 0.001*ASA Model Statistics: R² = 0.98, Q² = 0.85

Such QSAR models are valuable tools in the early stages of discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing, thereby accelerating the development of new agents with desired non-human biological efficacy. nih.gov

Retrosynthetic Analysis Software Applications for this compound Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.com Modern computational chemistry has seen the development of sophisticated software that can automate this process. the-scientist.com Programs like SYNTHIA™ utilize extensive databases of chemical reactions and complex algorithms to propose viable synthetic routes to a target molecule, such as this compound. the-scientist.com

When the structure of this compound is input into such a program, it performs a series of "disconnections" at strategic bonds, guided by known chemical transformations. youtube.com For this compound, a plausible retrosynthetic analysis generated by the software might proceed as follows:

Target Molecule: this compound

Disconnection 1: Ester Bond

The most apparent disconnection is the ester linkage. The software would recognize this functional group and propose a disconnection to the corresponding carboxylic acid and ethanol (B145695). This is a standard and reliable transformation in synthetic chemistry.

Retron: Ester

Transform: Esterification

Precursors: 5-methoxypicolinic acid and Ethanol

Disconnection 2: Methoxy Group

The software would then analyze the precursor, 5-methoxypicolinic acid. The methoxy group attached to the pyridine (B92270) ring is a key feature. A common method for introducing such a group is through a nucleophilic aromatic substitution reaction on a suitably activated pyridine ring. The software might suggest a precursor with a leaving group, such as a chlorine or bromine atom, at the 5-position.

Retron: Aryl ether

Transform: Nucleophilic Aromatic Substitution (SNAr)

Precursors: 5-halopicolinic acid (e.g., 5-chloropicolinic acid) and Sodium methoxide (B1231860)

Disconnection 3: Carboxylic Acid Group

Next, the analysis would focus on 5-chloropicolinic acid. The software could propose several routes to this intermediate. One common strategy is the oxidation of a methyl group at the 2-position of the pyridine ring.

Retron: Carboxylic acid

Transform: Oxidation of a methyl group

Precursor: 5-chloro-2-methylpyridine (B1585889)

Final Precursors

At this stage, the software would check its database of commercially available starting materials. 5-chloro-2-methylpyridine, sodium methoxide, and ethanol are all readily available chemicals. Thus, the software would present a complete synthetic pathway.

The output of the retrosynthetic analysis software would typically include not only the proposed reaction steps but also relevant information such as reaction conditions, potential catalysts, and literature precedents for similar transformations. the-scientist.com This provides the synthetic chemist with a comprehensive and actionable plan for the synthesis of this compound.

Future Research Directions and Unexplored Potential of Ethyl 5 Methoxypicolinate

Development of Novel and Efficient Synthetic Routes

The future development of applications for Ethyl 5-methoxypicolinate hinges on the availability of efficient and scalable synthetic routes. Current methodologies for synthesizing similar picolinate (B1231196) esters often rely on classical Fischer esterification of the corresponding carboxylic acid, 5-methoxypicolinic acid, with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com While effective, this method is an equilibrium process and can require harsh conditions and excess reagents.

Future research could focus on developing more sustainable and high-yielding synthetic pathways. Key areas for exploration include:

Advanced Catalytic Esterification: Investigating novel catalysts for the esterification of 5-methoxypicolinic acid could lead to milder reaction conditions, reduced reaction times, and higher yields. For instance, methods employing solid acid catalysts like dried Dowex H+ resins, potentially in combination with activators like sodium iodide, have shown great promise for clean and efficient esterification of various carboxylic acids. nih.gov Similarly, Steglich esterification, which uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), offers a mild route to esters and could be optimized for this specific substrate. asianpubs.org

One-Pot Syntheses: Developing one-pot procedures starting from more readily available precursors could significantly streamline the synthesis. Research into methods that combine the formation of the substituted pyridine (B92270) ring and subsequent esterification into a single synthetic operation would be highly valuable.

Flow Chemistry: The application of continuous flow technology could offer significant advantages for the synthesis of this compound. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields, enhanced safety, and easier scalability compared to batch processes.

Exploration of New Derivatization Strategies for Enhanced Bioactivity or Material Properties

The pyridine scaffold is a cornerstone in medicinal chemistry, known to impart favorable properties such as improved aqueous solubility and the ability to form key hydrogen bonds with biological targets. nih.gov The functional groups on this compound—the ester and the methoxy (B1213986) group—provide versatile handles for derivatization to explore new bioactive compounds and functional materials.

Modification of the Ester Group: The ethyl ester can be readily converted into a wide range of other functional groups.

Amide Synthesis: Reaction with various primary or secondary amines would yield a library of amides. Amide derivatives are prevalent in pharmaceuticals and could exhibit unique biological activities.

Transesterification: Reaction with different alcohols would produce a series of esters with varying chain lengths and functional groups, allowing for the fine-tuning of properties like lipophilicity and steric bulk. organic-chemistry.org

Substitution on the Pyridine Ring: The pyridine ring itself can be further functionalized. Although the electron-donating methoxy group can influence the regioselectivity of electrophilic substitution, exploring reactions such as nitration, halogenation, or sulfonation could yield novel derivatives. These new substituents could serve as handles for further reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), to introduce more complex molecular architectures. mdpi.com For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid highlights how halogenated pyridine intermediates can be powerful precursors for building complex, biologically active molecules. nih.gov

Polymer Functionalization: The molecule could be modified to act as a monomer or a functional side group in polymers. For instance, conversion of the ester to an alcohol could allow its incorporation into polyesters or polycarbonates. Such functionalized polymers could have applications in drug delivery or as advanced materials with tailored properties. rsc.org

Deeper Mechanistic Insights into its Chemical Transformations and Biological Interactions (Non-Human)

A thorough understanding of the reaction mechanisms and interactions of this compound is crucial for its rational application in new technologies and for predicting its behavior in various chemical and biological systems.

Chemical Reactivity Studies: Detailed kinetic and mechanistic studies of its fundamental reactions, such as hydrolysis, are warranted. The hydrolysis of picolinate esters can be catalyzed by metal ions, and understanding the role of the pyridine nitrogen and the methoxy substituent in coordinating to metals and influencing the reaction rate would be of fundamental interest. acs.org Isotope-labeling studies, similar to those used to elucidate the mechanism of saponification, could confirm the pathways of its nucleophilic acyl substitution reactions. openstax.org

Fragmentation Analysis: Investigating the fragmentation patterns of this compound and its derivatives under mass spectrometry conditions can provide deep mechanistic insights. Studies on acyl picolinyl esters have shown that the pyridine ring directs fragmentation in a predictable way, which can be used to determine the structure of the acyl group. nih.gov A detailed analysis for the 5-methoxy substituted variant could aid in the structural elucidation of its future derivatives.

Non-Human Biological Interactions: The pyridine scaffold is present in a vast number of bioactive compounds. nih.govnih.gov Initial in vitro studies could explore the interaction of this compound with various enzymes or cellular systems (e.g., bacterial, fungal) to identify potential biological activity. mdpi.com The methoxy group can significantly influence metabolic stability and receptor binding, making this an important area of investigation. nih.gov Computational docking studies could predict potential interactions with protein targets, guiding experimental work.

Integration of this compound into Emerging Chemical Technologies

Emerging technologies in chemistry are often focused on improving efficiency, sustainability, and the ability to create novel molecules and materials. This compound is a candidate for exploration within these new paradigms.

Mechanochemistry: This solvent-free technique uses mechanical force (e.g., ball milling) to induce chemical reactions. nih.gov Mechanochemistry has been successfully applied to the synthesis of pyridine-containing ligands and their coordination complexes, often with reduced reaction times and environmental impact. rsc.orgscielo.br Future research could explore the mechanochemical synthesis of this compound itself or its use in the solvent-free synthesis of novel coordination compounds, where it would act as a ligand. nih.gov

Photocatalysis: Visible-light photocatalysis has revolutionized organic synthesis by enabling new transformations under mild conditions. While specific applications for this compound have not been reported, pyridine derivatives are often involved in photoredox catalytic cycles as ligands or substrates. Future work could investigate its potential role in photocatalytic reactions, for example, in C-H functionalization or cross-coupling reactions, where the electronic properties of the substituted pyridine ring could be exploited.

Identification of Novel Applications in Niche Areas of Chemical Research

Beyond mainstream applications, the unique structure of this compound makes it an attractive building block for niche areas of chemical research.

Coordination Chemistry and Materials Science: The pyridine nitrogen and the ester carbonyl oxygen atoms make this compound an interesting bidentate ligand for coordinating with metal ions. This could be exploited to create novel coordination polymers (CPs) or metal-organic frameworks (MOFs). polimi.it The methoxy group could influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to materials with unique catalytic, magnetic, or adsorption properties.

Supramolecular Chemistry: The aromatic pyridine ring can participate in π-π stacking interactions, while the ester and methoxy groups can act as hydrogen bond acceptors. These features could be utilized in the design of supramolecular assemblies, such as rotaxanes or molecular switches, where non-covalent interactions govern the structure and function. nih.gov

Probes and Sensors: After suitable derivatization, for instance, by incorporating a fluorophore, the molecule could be investigated as a chemical sensor. The pyridine nitrogen provides a specific binding site for metal ions or protons, which could lead to a detectable change in the molecule's photophysical properties upon binding.

Q & A

Basic: What are the established synthetic routes for Ethyl 5-methoxypicolinate, and what analytical techniques are essential for confirming its structural identity?

Answer:
The most common synthetic route involves the esterification of 5-methoxypicolinic acid with ethanol using acid catalysis (e.g., sulfuric acid) or enzymatic methods. Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the ester group (δ ~4.3 ppm for the ethyl group) and methoxy substituent (δ ~3.9 ppm).
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects residual starting materials or by-products.
  • Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) validate the molecular formula.
    Researchers must document experimental conditions (solvent, catalyst, temperature) and provide raw spectral data in supplementary materials to ensure reproducibility .

Basic: How can researchers ensure the purity of this compound, and what spectroscopic markers are indicative of common impurities?

Answer:
Purity is assessed via:

  • HPLC-UV/Vis: A single peak at the retention time corresponding to the compound indicates high purity. Impurities like unreacted 5-methoxypicolinic acid (shorter retention time) or diethyl esters (longer retention time) are monitored.
  • Gas Chromatography (GC): Detects volatile by-products.
  • Melting Point Analysis: Sharp melting points (if crystalline) align with literature values.
    Common impurities include residual solvents (e.g., ethanol) or hydrolysis products, identifiable via NMR upfield shifts or additional MS fragments .

Advanced: What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

Answer:
Contradictions in reactivity (e.g., Suzuki-Miyaura coupling yields) may arise from:

  • Catalyst-Ligand Interactions: Screen alternative ligands (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to optimize steric and electronic effects.
  • Solvent Polarity: Test polar aprotic (DMF) vs. non-polar (toluene) solvents to assess solvation effects.
  • Kinetic vs. Thermodynamic Control: Conduct time-course experiments to identify intermediate species.
    Computational studies (DFT) can model transition states to explain discrepancies between predicted and observed reactivity .

Advanced: How can the stability of this compound under varying storage conditions be methodically evaluated to inform optimal handling protocols?

Answer:
Design a stability study with:

  • Accelerated Degradation Tests: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks.
  • Analytical Monitoring: Use HPLC to quantify degradation products (e.g., hydrolyzed acid form).
  • Peroxide Testing: If stored in ethers or ketones, employ iodometric titration to detect peroxide formation, which may alter reactivity .

Basic: What are the key considerations when designing a catalytic system for the esterification of 5-methoxypicolinic acid to this compound?

Answer:
Key factors include:

  • Catalyst Selection: Acid catalysts (H₂SO₄) vs. lipases (e.g., Candida antarctica) for greener synthesis.
  • Solvent Optimization: Polar solvents (e.g., THF) enhance solubility but may hinder esterification equilibrium.
  • Reaction Monitoring: Use thin-layer chromatography (TLC) or in situ IR to track progress.
    Post-reaction, neutralize acids thoroughly to prevent ester hydrolysis during workup .

Advanced: In mechanistic studies of this compound's role as a ligand, how can researchers address discrepancies between computational predictions and experimental binding affinities?

Answer:
Address discrepancies by:

  • Validating Computational Models: Compare multiple DFT functionals (B3LYP vs. M06-2X) to assess accuracy.
  • Experimental Validation: Use isothermal titration calorimetry (ITC) or NMR titration to measure binding constants.
  • Error Analysis: Quantify uncertainties in computational solvation models or experimental concentration measurements.
    Cross-reference with structurally similar ligands (e.g., picolinate derivatives) to identify trends .

Basic: Which chromatographic methods are most effective for separating this compound from its synthetic precursors, and how are these methods optimized?

Answer:

  • Reverse-Phase HPLC: Use a C18 column with a water-acetonitrile gradient (e.g., 10–90% acetonitrile over 20 minutes). Adjust pH with 0.1% formic acid to enhance peak resolution.
  • Gas Chromatography (GC): Effective for volatile impurities; optimize oven temperature ramp (e.g., 50°C to 250°C at 10°C/min).
    Retention times and selectivity are influenced by mobile phase composition and column chemistry, as seen in analogs like 3-methoxyphenylboronic acid .

Advanced: How can isotopic labeling of this compound be utilized to track its metabolic fate in in vitro biological assays, and what analytical challenges must be overcome?

Answer:

  • Labeling Strategies: Introduce ¹³C at the methoxy group or deuterium in the ethyl chain.
  • Detection via LC-MS/MS: Monitor labeled fragments (e.g., m/z shifts) to distinguish from endogenous compounds.
  • Challenges: Isotopic exchange (e.g., deuterium loss in protic solvents) and matrix effects (e.g., ion suppression in biological samples) require controlled conditions and internal standards .

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